Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor with an IC50 of 40 nM. [] It demonstrates significant antiproliferative activity against FLT3-ITD positive AML cancer cell lines (MV4-11 and MOLM13/14). [] CHMFL-FLT3-122 exhibits selectivity over BTK and c-KIT kinases, potentially reducing the risk of myelosuppression toxicity. [] In vivo studies show good bioavailability (30%) and tumor growth suppression in MV4-11 xenograft models without significant toxicity. []
Relevance: While structurally distinct from 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, CHMFL-FLT3-122 shares a key feature: both contain a pyrimidine ring. This structural motif is crucial for interacting with specific kinases, highlighting a potential for shared pharmacological properties. []
Compound Description: PF-04447943 is a selective brain-penetrant PDE9A inhibitor. [, ] Developed through structure-based drug design, it exhibits high selectivity for PDE9A over other PDE family members by targeting specific residues in the catalytic site. [, ] PF-04447943 demonstrates excellent pharmacokinetic properties in various species, including humans. [, ] It has been shown to elevate cGMP levels in the brain and CSF of rodents, enhancing cognitive function in rodent models. [, ] PF-04447943 also exhibits synaptic stabilization in amyloid precursor protein (APP) transgenic mice. [, ] Clinical trials indicate good tolerability in humans with confirmed elevation of cGMP in the cerebral spinal fluid of healthy volunteers. [, ]
Relevance: Similar to 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, PF-04447943 incorporates a pyrimidine ring within its structure. [, ] This shared feature suggests a possible overlap in their chemical and biological properties, particularly in interacting with specific targets within the central nervous system.
Compound Description: TAS-120 is an irreversible inhibitor of the fibroblast growth factor receptor (FGFR) family. [, ] Currently in phase I/II clinical trials for patients with FGFR aberrations in advanced metastatic solid tumors. [, ] TAS-120 covalently binds to a cysteine residue within the P-loop of the FGFR tyrosine kinase domain. [, ] It exhibits a remarkably fast reaction rate in forming the covalent complex. [, ] Structural analysis reveals that TAS-120's ability to conformationally sample the FGFR P-loop contributes significantly to its reactivity. [, ]
Relevance: Both TAS-120 and 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone possess a dimethoxyphenyl moiety. [, ] This shared structural element suggests potential similarities in their physicochemical properties and possible interactions with biological targets, particularly those involving aromatic ring recognition.
Compound Description: PDDC is a selective and potent inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 300 nM. [, ] It exhibits substantial oral bioavailability (88%) and brain penetration (AUCbrain/AUCplasma = 0.60). [, ] PDDC effectively inhibits exosome release both in vitro and in vivo. [, ] This compound shows promise as a potential therapeutic agent for Alzheimer's disease (AD), given its favorable pharmacodynamics and pharmacokinetic properties. [, ]
Relevance: PDDC, like 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, contains a 3,4-dimethoxyphenyl group. [, ] This shared structural feature suggests that these compounds might exhibit similarities in their binding affinities and interactions with specific biological targets, potentially influencing their pharmacological profiles.
Compound Description: MRE2028F20 is a highly potent and selective A2B adenosine receptor antagonist with a Ki of 38 nM for the human A2B receptor. [] It shows high selectivity over other adenosine receptor subtypes (A1, A2A, and A3). [] MRE2028F20 belongs to a new family of 8-pyrazolo-1,3-dipropyl-1H-purine-2,6-dione derivatives with potent A2B receptor antagonistic activity. []
Relevance: MRE2028F20 is directly related to 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone through the presence of the 3,4-dimethoxyphenyl group. [] This shared structural feature suggests potential similarities in their physicochemical properties and possible interactions with biological targets, particularly those involving aromatic ring recognition.
Compound Description: MRE2029F20 is another highly potent and selective A2B adenosine receptor antagonist with a Ki of 5.5 nM for the human A2B receptor. [] It exhibits remarkable selectivity against other adenosine receptor subtypes (A1, A2A, and A3) with Ki values exceeding 1000 nM. [] MRE2029F20 demonstrates antagonistic activity in the cyclic AMP assay, effectively inhibiting the stimulatory effect of NECA. []
Relevance: Although MRE2029F20 does not share the same core structure as 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone, both compounds are classified as xanthine derivatives. [] This shared chemical class implies a potential for similar biological activities and interactions with adenosine receptors, specifically targeting the A2B subtype.
Compound Description: MRE2030F20 is a potent and selective A2B adenosine receptor antagonist with a Ki of 12 nM for the human A2B receptor. [] It displays excellent selectivity over other adenosine receptor subtypes (A1, A2A, and A3), with Ki values exceeding 1000 nM. [] Like MRE2029F20, MRE2030F20 also acts as an antagonist in the cyclic AMP assay, effectively inhibiting the stimulatory effects of NECA. []
Relevance: MRE2030F20 is structurally related to 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone because both compounds contain a 3,4-dimethoxyphenyl moiety. [] This shared structural feature suggests potential similarities in their binding affinities and interactions with specific biological targets, particularly those involving aromatic ring recognition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.